molecular formula C16H15ClN2O4S B2355157 Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate CAS No. 431885-74-4

Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate

Cat. No. B2355157
CAS RN: 431885-74-4
M. Wt: 366.82
InChI Key: FCXMSMCXMCXCFN-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as N-ALLYL-2-[(4-CHLOROPHENOXY)ACETYL]HYDRAZINECARBOTHIOAMIDE and 2-[2-(4-chlorophenoxy)acetamido]benzoic acid , are known. These compounds are part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

While specific synthesis methods for “Allyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate” are not available, similar compounds have been synthesized. For example, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized by stirring N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques and single crystal X-ray diffraction methods . The structure was solved by direct methods and refined by full matrix least square procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N-ALLYL-2-[(4-CHLOROPHENOXY)ACETYL]HYDRAZINECARBOTHIOAMIDE, include a molecular weight of 299.781 .

properties

IUPAC Name

prop-2-enyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-3-8-22-15(21)14-10(2)18-16(24-14)19-13(20)9-23-12-6-4-11(17)5-7-12/h3-7H,1,8-9H2,2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXMSMCXMCXCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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